molecular formula C26H23F3N4S B11446751 2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B11446751
M. Wt: 480.5 g/mol
InChI Key: SKUAPYIRAHDXAN-UHFFFAOYSA-N
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Description

2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a diphenylmethyl group, a thiophene ring, and a trifluoromethyl group attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the thiophene and trifluoromethyl groups. The final step involves the attachment of the diphenylmethylpiperazine moiety.

    Pyrimidine Core Formation: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Thiophene and Trifluoromethyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of Diphenylmethylpiperazine: This step often involves nucleophilic substitution reactions where the piperazine ring is functionalized with the diphenylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: Studied for its alpha1-adrenergic receptor affinity.

Uniqueness

2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential biological activities. Its trifluoromethyl group, in particular, enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C26H23F3N4S

Molecular Weight

480.5 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C26H23F3N4S/c27-26(28,29)23-18-21(22-12-7-17-34-22)30-25(31-23)33-15-13-32(14-16-33)24(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,17-18,24H,13-16H2

InChI Key

SKUAPYIRAHDXAN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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